1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE 1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8604907
InChI: InChI=1S/C23H23FN6/c1-16-3-8-21(17(2)13-16)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)19-6-4-18(24)5-7-19/h3-8,13-15H,9-12H2,1-2H3
SMILES: CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F)C
Molecular Formula: C23H23FN6
Molecular Weight: 402.5 g/mol

1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE

CAS No.:

Cat. No.: VC8604907

Molecular Formula: C23H23FN6

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE -

Specification

Molecular Formula C23H23FN6
Molecular Weight 402.5 g/mol
IUPAC Name 1-(2,4-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C23H23FN6/c1-16-3-8-21(17(2)13-16)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)19-6-4-18(24)5-7-19/h3-8,13-15H,9-12H2,1-2H3
Standard InChI Key PYNAQPHABVNSSS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F)C
Canonical SMILES CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F)C

Introduction

1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The compound also includes a piperazine ring linked to a 4-fluorophenyl group, contributing to its potential pharmacological properties.

Synthesis and Preparation

The synthesis of 1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine typically involves multi-step reactions. These may include:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core through condensation reactions.

  • Step 2: Introduction of the piperazine ring via alkylation or acylation reactions.

  • Step 3: Attachment of the 4-fluorophenyl group to the piperazine ring.

Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and characterize the final product.

Biological Activity and Applications

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have shown potential in pharmacology due to their ability to interact with specific biological targets. These interactions can lead to anticancer and anti-inflammatory effects. The presence of a piperazine ring linked to a fluorophenyl group may enhance the compound's ability to bind to enzymes or receptors, potentially modulating protein kinase activity, similar to other related compounds .

Potential Applications Table

ApplicationDescription
AnticancerPotential to inhibit tumor growth by interacting with specific cellular targets.
Anti-inflammatoryMay reduce inflammation by modulating enzyme activity involved in inflammatory pathways.
Neurological DisordersCould be explored for treating conditions related to protein kinase dysregulation.

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